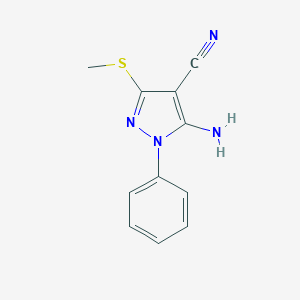

5-Amino-3-(Methylsulfanyl)-1-Phenyl-1h-Pyrazole-4-Carbonitrile

Descripción general

Descripción

5-Amino-3-(Methylsulfanyl)-1-Phenyl-1h-Pyrazole-4-Carbonitrile is a unique chemical compound. It has an empirical formula of C5H6N4S and a molecular weight of 154.19 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of 5-aminopyrazoles has been reported in various studies . For instance, Hassan and co-workers reported the synthesis of pyrazole-oxindole hybrid systems by the condensation reaction of 5-aminopyrazoles with N-substituted isatin . Another study reported a three-component cyclocondensation between 5-amino-3-methylisoxazole, N-arylamides of aceto-acetic acid, and aromatic aldehydes .

Molecular Structure Analysis

The molecular structure of 5-Amino-3-(Methylsulfanyl)-1-Phenyl-1h-Pyrazole-4-Carbonitrile is represented by the SMILES string CSc1n[nH]c(N)c1C#N .

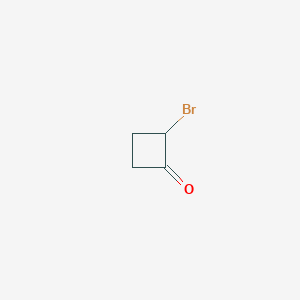

Chemical Reactions Analysis

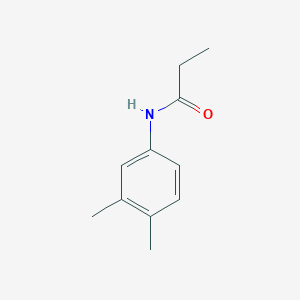

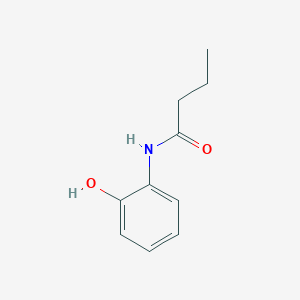

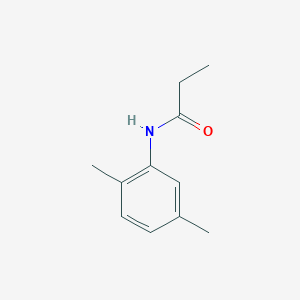

The chemical reactions involving 5-Amino-3-(Methylsulfanyl)-1-Phenyl-1h-Pyrazole-4-Carbonitrile have been studied in various contexts . For example, El-Enany et al. reacted 5-amino-3-methylsulphanyl-1-phenyl-1h-pyrazole-4-carboxylic acid amide with propionic anhydride, chloroacetyl chloride, or 3-chloropropionyl chloride to produce the 6-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-3-(Methylsulfanyl)-1-Phenyl-1h-Pyrazole-4-Carbonitrile include an empirical formula of C5H6N4S and a molecular weight of 154.19 .

Aplicaciones Científicas De Investigación

Crystallography and Structural Analysis

Summary of the Application

The compound has been used in the field of crystallography for structural analysis . The crystal structure of a related compound, ethyl 5-amino-3-(methylthio)-1-(1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)-1H-pyrazole-4-carboxylate, has been studied .

Methods of Application

The crystal structure was determined using X-ray diffraction techniques . The crystal was a colourless needle with a size of 0.86 × 0.23 × 0.05 mm. The wavelength used was Mo Kα radiation (0.71073 Å). The diffractometer scan mode was Bruker APEX-II, φ and ω .

Results or Outcomes

The crystal structure was determined to be monoclinic, P 2 1 / c (No. 14), with a = 24.7576 (12) Å, b = 5.0596 (2) Å, c = 16.9165 (8) Å, β = 101.630 (2)°, V = 2075.52 (16) Å 3, Z = 4, Rgt(F) = 0.0427, wRref(F2) = 0.1040, T = 100 K .

Organic Synthesis

Summary of the Application

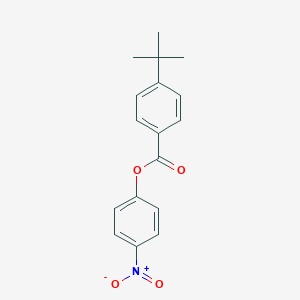

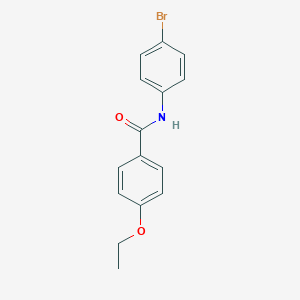

The compound has been used in organic synthesis, specifically in the synthesis of diverse N-acyl-pyrazoles .

Methods of Application

The procedure involves the cyclocondensation of α-oxeketene S,S-dimethyl acetal building blocks with different alkyl, aryl, and heterocyclic acid hydrazides .

Results or Outcomes

The novel molecules were obtained in good yields and their identities confirmed by NMR and HRMS spectrometry .

Medicinal Chemistry

Summary of the Application

Pyrazole derivatives, such as the compound , have been extensively studied in medicinal chemistry due to their wide range of biological activities. They have been found to exhibit antipyretic, analgesic, anti-inflammatory, antihyperglycemic, antibacterial, and hypnotic activity .

Methods of Application

The biological activity of these compounds is typically evaluated using in vitro and in vivo assays. The specific assays used depend on the biological activity being investigated .

Results or Outcomes

While specific results for this compound are not available, pyrazole derivatives in general have shown promising results in preliminary biological testing .

Heterocyclic Chemistry

Summary of the Application

The compound can be used in the synthesis of triazole derivatives, which are another important class of heterocyclic compounds .

Methods of Application

The synthesis of triazole derivatives typically involves the reaction of the pyrazole compound with an azide or a nitrile in the presence of a catalyst .

Results or Outcomes

The resulting triazole derivatives have been found to exhibit a wide range of biological activities, making them of interest in medicinal chemistry .

Pesticide Development

Summary of the Application

Pyrazole derivatives, such as the compound , have been used in the development of pesticides . Pyrazoles are known to exhibit insecticidal, fungicidal, and herbicidal activities, making them valuable in the field of agrochemistry .

Methods of Application

The compound can be synthesized and then tested for its pesticidal activity using bioassays. The specific bioassay used would depend on the type of pest (insect, fungus, weed, etc.) being targeted .

Results or Outcomes

While specific results for this compound are not available, pyrazole derivatives in general have shown promising results in preliminary pesticidal testing .

Material Science

Summary of the Application

Pyrazole derivatives have been used in the field of material science, specifically in the development of organic light-emitting diodes (OLEDs) .

Methods of Application

The compound can be used to synthesize organic semiconductors, which are then incorporated into the emissive layer of an OLED .

Results or Outcomes

While specific results for this compound are not available, pyrazole derivatives in general have been found to exhibit good photophysical properties, making them suitable for use in OLEDs .

Safety And Hazards

The safety data sheet for a similar compound, 5-Amino-3-methyl-1-phenylpyrazole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use this compound only in well-ventilated areas and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Propiedades

IUPAC Name |

5-amino-3-methylsulfanyl-1-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S/c1-16-11-9(7-12)10(13)15(14-11)8-5-3-2-4-6-8/h2-6H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIOQJYJHSDCILE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN(C(=C1C#N)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353099 | |

| Record name | 5-Amino-3-(methylsulfanyl)-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-(Methylsulfanyl)-1-Phenyl-1h-Pyrazole-4-Carbonitrile | |

CAS RN |

59334-11-1 | |

| Record name | 5-Amino-3-(methylsulfanyl)-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile](/img/structure/B185199.png)